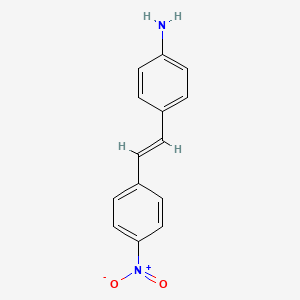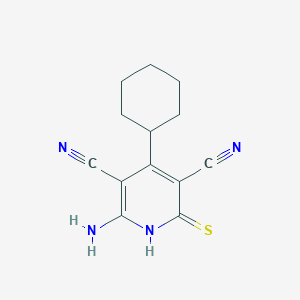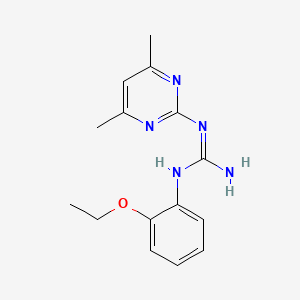![molecular formula C22H15N3O3 B5910359 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B5910359.png)
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a nitrophenyl and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 2-aminobenzophenone under basic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The quinazolinone core can also interact with DNA or proteins, affecting cellular processes. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one
- 2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is unique due to the specific positioning of the nitrophenyl and phenyl groups, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-22-18-11-5-6-12-19(18)23-21(24(22)17-9-2-1-3-10-17)15-14-16-8-4-7-13-20(16)25(27)28/h1-15H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMULSHTZXNDV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B5910276.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one](/img/structure/B5910293.png)
![(Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one](/img/structure/B5910300.png)







![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)

